molecular formula C20H14ClN3O3 B2377567 2-(1,3-benzodioxol-5-yl)-5-(3-chlorobenzyl)pyrazolo[1,5-a]pyrazin-4(5H)-one CAS No. 1326895-60-6

2-(1,3-benzodioxol-5-yl)-5-(3-chlorobenzyl)pyrazolo[1,5-a]pyrazin-4(5H)-one

Cat. No.: B2377567
CAS No.: 1326895-60-6
M. Wt: 379.8
InChI Key: MJRPFKQVGREVIU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(1,3-benzodioxol-5-yl)-5-(3-chlorobenzyl)pyrazolo[1,5-a]pyrazin-4(5H)-one is a useful research compound. Its molecular formula is C20H14ClN3O3 and its molecular weight is 379.8. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Potential in Cancer Research

A significant application of pyrazolo[1,5-a]pyrazin-4(5H)-one derivatives, including compounds structurally related to 2-(1,3-benzodioxol-5-yl)-5-(3-chlorobenzyl)pyrazolo[1,5-a]pyrazin-4(5H)-one, is in cancer research. These compounds have been shown to inhibit the growth of various cancer cells. For instance, Zhang et al. (2008) reported that these derivatives can inhibit the growth of A549 lung cancer cells in a dose- and time-dependent manner, with certain compounds demonstrating significant inhibitory effects due to specific structural features (Zhang et al., 2008). Similarly, Insuasty et al. (2012) synthesized novel 1,3,5‐trisubstituted 2‐pyrazoline derivatives containing benzodioxol moieties, which showed remarkable activity against various cancer cell lines (Insuasty et al., 2012).

Antimicrobial Potential

Some derivatives of pyrazolo[1,5-a]pyrazin-4(5H)-one have demonstrated antimicrobial properties. Hassan (2013) synthesized a series of 2-pyrazoline derivatives, showing antimicrobial activity against organisms like E. coli and S. aureus (Hassan, 2013). This highlights the potential of these compounds in developing new antimicrobial agents.

Structural Studies

Structural analysis of these compounds contributes significantly to the understanding of their biological activities. Naveen et al. (2018) conducted a structural elucidation of a novel pyrazole derivative, providing insights into its molecular interactions and stability, which is crucial for understanding its pharmacological properties (Naveen et al., 2018).

Synthesis Methods

Efficient synthesis methods for pyrazolo[1,5-a]pyrazin-4(5H)-one derivatives are vital for their exploration in scientific research. Jothikrishnan et al. (2010) developed a simple synthesis method for a derivative containing a piperonal moiety, which is essential for further biological evaluations (Jothikrishnan et al., 2010).

Antifungal and Anticancer Activities

Zhang et al. (2016) synthesized pyrazolo[1,5-a]pyrimidines derivatives and evaluated their antifungal abilities, showing potential against phytopathogenic fungi (Zhang et al., 2016). Additionally, Reis et al. (2011) synthesized a series of 2-(benzo[d]thiazol-2-yl)-8-substituted-2H-pyrazolo[4,3-c]quinolin-3(5H)-ones with in vitro antiproliferative activities against human cancer cell lines, highlighting their potential in anticancer research (Reis et al., 2011).

Properties

IUPAC Name

2-(1,3-benzodioxol-5-yl)-5-[(3-chlorophenyl)methyl]pyrazolo[1,5-a]pyrazin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H14ClN3O3/c21-15-3-1-2-13(8-15)11-23-6-7-24-17(20(23)25)10-16(22-24)14-4-5-18-19(9-14)27-12-26-18/h1-10H,11-12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MJRPFKQVGREVIU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C3=NN4C=CN(C(=O)C4=C3)CC5=CC(=CC=C5)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H14ClN3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.